Ethyl 5-(3-oxocyclohexyl)-2-furoate
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Overview
Description
Ethyl 5-(3-oxocyclohexyl)-2-furoate is an organic compound that belongs to the class of esters It is characterized by the presence of a furan ring and a cyclohexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-oxocyclohexyl)-2-furoate typically involves the reaction of ethyl 2-furoate with 3-oxocyclohexanone under specific conditions. One common method involves the use of a base catalyst to facilitate the condensation reaction between the two reactants. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-oxocyclohexyl)-2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or furan ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(3-oxocyclohexyl)-2-furoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-oxocyclohexyl)-2-furoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The furan ring and cyclohexanone moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(3-oxocyclohexyl)pentanoate
- Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate
Uniqueness
Ethyl 5-(3-oxocyclohexyl)-2-furoate is unique due to the presence of both a furan ring and a cyclohexanone moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 5-(3-oxocyclohexyl)furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-16-13(15)12-7-6-11(17-12)9-4-3-5-10(14)8-9/h6-7,9H,2-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTUNBZVCTWKOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2CCCC(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641822 |
Source
|
Record name | Ethyl 5-(3-oxocyclohexyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883898-17-7 |
Source
|
Record name | Ethyl 5-(3-oxocyclohexyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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